molecular formula C12H14BrNO2 B1505483 Benzyl 3-bromopyrrolidine-1-carboxylate CAS No. 220212-12-4

Benzyl 3-bromopyrrolidine-1-carboxylate

Cat. No.: B1505483
CAS No.: 220212-12-4
M. Wt: 284.15 g/mol
InChI Key: LWEKWWHCQBWMQC-UHFFFAOYSA-N
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Description

Benzyl 3-bromopyrrolidine-1-carboxylate is a chemical compound with the empirical formula C12H14BrNO2 . It has a molecular weight of 284.15 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string BrC1CCN(C1)C(=O)OCc2ccccc2 . This indicates that the molecule contains a bromopyrrolidine ring attached to a benzyl group through a carboxylate ester linkage.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.557 and a density of 1.396 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of Benzyl 3-bromopyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins that are involved in the progression of diseases like cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl 3-bromopyrrolidine-1-carboxylate in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for research on Benzyl 3-bromopyrrolidine-1-carboxylate. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound, which can provide insights into the development of new therapies for diseases like cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research, particularly in medicinal chemistry. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. Although there are limitations to its use in lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.

Scientific Research Applications

Benzyl 3-bromopyrrolidine-1-carboxylate has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases like cancer, Alzheimer's, and Parkinson's.

Properties

IUPAC Name

benzyl 3-bromopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEKWWHCQBWMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705381
Record name Benzyl 3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220212-12-4
Record name Benzyl 3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220212-12-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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